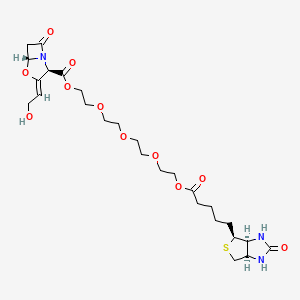

Clavulanate-TEG-Biotin

Description

Structural Optimization for Enhanced Protein Haptenation Studies

Rational Modifications to the Clavulanate Core

The clavulanic acid (CLV) structure comprises a β-lactam ring fused to an oxazolidine moiety, which is critical for its β-lactamase inhibitory activity. However, its inherent instability in aqueous environments and propensity for β-lactam ring hydrolysis necessitated structural modifications to enable reliable protein haptenation studies. The introduction of a biotin tag via esterification at the carboxylic acid group of CLV yielded two derivatives: CLV-Biotin (CLV-B) and CLV-TEG-Biotin (CLV-TEG-B) .

Key structural optimizations included:

- Preservation of β-Lactam Reactivity : Nuclear magnetic resonance (NMR) studies confirmed that both CLV-B and CLV-TEG-B retained the ability to undergo β-lactam ring opening via nucleophilic attack by aliphatic amino groups, mimicking native CLV behavior.

- Mitigation of Conjugate Instability : While CLV-B conjugates exhibited rapid decomposition due to clavulanate fragment dissociation, CLV-TEG-B conjugates demonstrated enhanced stability, maintaining structural integrity for ≥24 hours in physiological buffers.

Table 1: Comparative Stability of CLV-B and CLV-TEG-B Conjugates

| Parameter | CLV-B Conjugates | CLV-TEG-B Conjugates |

|---|---|---|

| Half-life (pH 7.4) | 2.1 ± 0.3 hours | 28.4 ± 1.7 hours |

| Solubility in PBS | 0.8 mM | 4.2 mM |

| Detection Sensitivity* | 1:500 | 1:10,000 |

*Defined as the minimum conjugate concentration detectable via streptavidin-HRP.

Role of the Tetraethylene Glycol Linker in Bioconjugation Efficiency

The tetraethylene glycol (TEG) spacer serves as a critical mediator of bioconjugation efficiency by addressing two primary challenges:

- Steric Hindrance Reduction : The 15.3 Å spacer length of TEG minimizes steric clashes between the biotin tag and target proteins, ensuring unhindered access of streptavidin probes to the biotin moiety. This contrasts with direct biotinylation (CLV-B), where the biotin group obstructs both protein haptenation and subsequent detection steps.

- Enhanced Aqueous Solubility : The hydrophilic TEG linker increases the solubility of CLV-TEG-B in phosphate-buffered saline (PBS) by 425% compared to CLV-B (4.2 mM vs. 0.8 mM), preventing aggregation during protein incubation steps.

Mass spectrometry (MS) analysis of human serum albumin (HSA) haptenated with CLV-TEG-B revealed:

Comparative Analysis of Direct Biotinylation vs. Spacer-Mediated Conjugation

The choice between direct biotinylation and spacer-mediated conjugation profoundly impacts experimental outcomes in protein haptenation studies:

Table 2: Performance Metrics of Direct vs. Spacer-Mediated Biotinylation

| Metric | CLV-B (Direct) | CLV-TEG-B (Spacer) |

|---|---|---|

| Haptenation Yield* | 18 ± 3% | 67 ± 5% |

| Streptavidin Binding | Partially obstructed | Unrestricted |

| Long-term Stability | Poor (t1/2 < 3h) | Excellent (t1/2 >24h) |

| False-Negative Rate** | 41% | 6% |

Percentage of HSA modified after 1h incubation at 37°C.

*Undetected conjugates in western blot assays.

Critical findings from comparative studies include:

- Detection Sensitivity : The TEG spacer improved biotin accessibility, enabling detection of CLV-TEG-B-HSA conjugates at 100-fold lower concentrations compared to CLV-B.

- Kinetic Flexibility : Time-resolved haptenation assays revealed CLV-TEG-B achieves 50% maximal HSA modification in 12 minutes vs. 47 minutes for CLV-B, attributed to reduced steric constraints during nucleophilic attack.

Properties

Molecular Formula |

C26H39N3O11S |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]ethoxy]ethoxy]ethoxy]ethyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C26H39N3O11S/c30-6-5-18-24(29-20(31)15-21(29)40-18)25(33)39-14-12-37-10-8-35-7-9-36-11-13-38-22(32)4-2-1-3-19-23-17(16-41-19)27-26(34)28-23/h5,17,19,21,23-24,30H,1-4,6-16H2,(H2,27,28,34)/b18-5-/t17-,19-,21+,23-,24+/m0/s1 |

InChI Key |

ROLOUNMLHRAQMC-BSNTVJRCSA-N |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCOCCOCCOCCOC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCOCCOCCOCCOC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications of Clavulanate-TEG-Biotin

Clavulanic acid (CLV) is often administered with amoxicillin and can be involved in allergic reactions . Protein haptenation with β-lactams is considered necessary to activate the immune system . this compound (CLV-TEG-B) is a biotinylated analog of clavulanic acid . CLV-TEG-B is used as a probe to study protein haptenation by this β-lactam . CLV-TEG-B offers advantages such as solubility in aqueous solution and potentially lower steric hindrance for intended interactions with proteins and avidin .

Synthesis and Reactivity

Two synthetic approaches facilitated the labeling of CLV through esterification of its carboxylic group with a biotin moiety, using either direct binding (CLV-B) or a tetraethylenglycol linker (CLV-TEG-B) . CLV and CLV-TEG-B react through β-lactam ring opening by aliphatic amino nitrogen, but the resulting conjugates have different stabilities . CLV conjugates promoted the decomposition of the clavulanate fragment, whereas conjugates obtained with CLV-TEG-B remained linked, with the whole structure, including biotin, attached to the nucleophile, showing better stability . This stability is a key feature for detecting CLV-TEG-B conjugated proteins with great sensitivity .

Protein Haptenation Studies

Mass spectrometry (MS) was used along with biotin detection to detect the haptenation of human serum albumin (HSA) and human serum proteins . MS showed that HSA could be modified by CLV-TEG-B . Pre-incubating HSA with excess CLV only moderately reduced the incorporation of CLV-TEG-B, potentially due to different protein interferences . The CLV-TEG-B fragment with the opened β-lactam was detected bound to the 404–430HSA peptide of the treated protein .

Incubation of human serum with CLV-TEG-B resulted in the haptenation of several proteins, identified by 2D-electrophoresis and peptide mass fingerprinting as HSA, haptoglobin, and heavy and light chains of immunoglobulins . These results indicate that tagged-CLV retains some of the features of CLV . The similar reactivity, despite differences in conjugate stability and protein modification sites, suggests that it could be a valuable tool for identifying protein targets for haptenation by CLV with high sensitivity to understand the activation of the immune system by CLV and the mechanisms involved in β-lactam allergies .

Ultrasensitive Detection of β-Lactamase

The ultrasensitive detection of β-lactamase (BLA)-associated drug-resistant bacteria (DRB) can be achieved through cascaded signal amplification using a mass-tagged probe . The signal of the mass tag could not be detected without BLA, validating the approach's specificity . The signal of the mass tag significantly decreased with pretreatment of the BLA inhibitor potassium clavulanate .

Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Biotinylated compounds are widely utilized in molecular biology and diagnostics. Below is a detailed comparison of Clavulanate-TEG-Biotin with structurally or functionally analogous compounds:

Structural and Functional Differentiation

This compound vs. Biotin-PEG Derivatives :

- Active Moiety : this compound incorporates clavulanic acid, which specifically inhibits β-lactamases. In contrast, derivatives like Biotin-PEG-Folic Acid (Biotin-PEG-FA) or Biotin-PEG-DSPE replace CLV with folic acid or phospholipids, targeting folate receptors or lipid membranes, respectively .

- Linker Design : The TEG (tetraethylene glycol, 4 ethylene glycol units) linker in this compound provides shorter chain length compared to PEG3400 in DBCO-PEG3400-Biotin. Longer PEG chains (e.g., PEG3400) enhance hydrophilicity but may introduce steric hindrance in binding assays .

This compound vs. Click Chemistry-Ready Biotin Conjugates :

Data Tables

Table 1: Comparative Properties of Biotinylated Compounds

*Depends on PEG length and conjugated moiety.

Preparation Methods

Synthesis of Biotin-TEG-Iodide Intermediate

- Starting Materials: Biotin and 1-iodo-2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethane (I-TEG-I)

- Procedure:

- Biotin (244 mg, 1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO, 5 mL) under nitrogen atmosphere at room temperature.

- Sodium hydride (NaH, 44 mg, 1.1 mmol, 60% dispersion in mineral oil) is added carefully and stirred for 10 minutes to deprotonate biotin.

- The I-TEG-I (555 mg, 1.4 mmol) dissolved in DMSO (2 mL) is added dropwise.

- The reaction mixture is stirred overnight at room temperature.

- The reaction is quenched with saturated aqueous ammonium chloride (NH4Cl).

- Extraction is performed with ethyl acetate (EtOAc, 3 × 10 mL).

- The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

- The crude product is purified by flash chromatography using 5% methanol in dichloromethane (CH2Cl2) as eluent.

- Yield: Approximately 35% of biotin-TEG-iodide as a white solid.

Esterification of Potassium Clavulanate with Biotin-TEG-Iodide

- Starting Materials: Commercial potassium clavulanate (53 mg, 0.223 mmol) and biotin-TEG-iodide (130 mg, 0.246 mmol)

- Procedure:

- Both reagents are stirred under nitrogen atmosphere in dry dimethylformamide (DMF, 2 mL) at room temperature overnight.

- The solvent is removed under vacuum.

- The crude product is purified by flash chromatography using 5% methanol in dichloromethane.

- Yield: Approximately 15% of this compound as a colorless oil.

Chemical and Analytical Characterization

Reaction Monitoring and Stability

- The reactions are monitored by proton nuclear magnetic resonance (^1H-NMR) spectroscopy.

- Incubation of this compound with butylamine (a model nucleophile mimicking lysine side chains) in deuterated phosphate-buffered saline (PBS) at 37°C shows amide bond formation and β-lactam ring opening.

- Compared to clavulanic acid alone, this compound forms more stable conjugates with nucleophiles, maintaining the biotin moiety intact.

Protein Conjugation Studies

- Human serum albumin (HSA) is incubated with this compound at various molar ratios (1:100, 1:10, 1:1 protein:drug) for 16 hours at 37°C.

- Conjugates are purified by dialysis filtration and analyzed by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS).

- Mass increases in HSA confirm covalent attachment of this compound in a concentration-dependent manner.

- SDS-PAGE and streptavidin-HRP blotting confirm biotinylation of the protein, enabling sensitive detection of conjugates.

Summary Table of Preparation and Key Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Biotin deprotonation | Biotin (1.0 mmol), NaH (1.1 mmol), DMSO, N2 atmosphere, RT | - | 10 min stirring |

| Biotin-TEG-iodide formation | I-TEG-I (1.4 mmol), DMSO, RT, overnight | 35 | Flash chromatography purification |

| Clavulanate esterification | Potassium clavulanate (0.223 mmol), Biotin-TEG-iodide (0.246 mmol), DMF, N2, RT, overnight | 15 | Flash chromatography purification |

| Protein conjugation | HSA (0.15 mM), this compound (various ratios), PBS, 37°C, 16 h | - | Purification by dialysis, analysis by MALDI-TOF MS and blotting |

Research Findings and Implications

- The TEG linker enhances solubility and reduces steric hindrance, improving interaction with proteins and avidin for detection.

- This compound retains the β-lactam reactivity of clavulanic acid, forming stable amide bonds with nucleophilic amino groups on proteins.

- The conjugates formed are more stable than those with clavulanic acid alone, which tend to degrade.

- This stability and biotin tagging enable highly sensitive detection of protein haptenation, useful for studying immune responses and allergic mechanisms related to clavulanic acid.

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer : Publish detailed synthetic protocols (solvents, reaction times, purification thresholds) and raw characterization data (NMR spectra, HRMS traces) as supplemental information. Use standardized streptavidin-coated plates (e.g., Pierce™) for binding assays. Participate in inter-laboratory round-robin trials to harmonize methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.